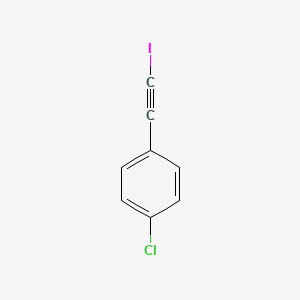

Benzene, 1-chloro-4-(iodoethynyl)-

Description

Significance of C(sp)-Halogen Bonds in Organic Synthesis

The carbon-halogen bond at an sp-hybridized carbon atom, such as the one found in Benzene (B151609), 1-chloro-4-(iodoethynyl)-, is a key feature that dictates the reactivity of haloalkynes. This bond is generally more polarized and reactive compared to C(sp2)-halogen or C(sp3)-halogen bonds. The high s-character of the sp-hybridized carbon orbital results in a shorter and stronger bond, yet the electron-withdrawing nature of the halogen creates a polarized bond, rendering the carbon atom electrophilic. This electrophilicity is central to a variety of synthetic applications, including cross-coupling reactions, nucleophilic additions, and cycloadditions. prepchem.com

A notable aspect of the C(sp)-halogen bond is the phenomenon of the "σ-hole." This refers to a region of positive electrostatic potential on the halogen atom, located along the axis of the C-X bond. This positive region can engage in non-covalent interactions known as halogen bonding, which has found increasing use in supramolecular chemistry and crystal engineering.

Overview of Aryl Ethynyl (B1212043) Halides in Material Science and Supramolecular Chemistry

Aryl ethynyl halides, including derivatives like Benzene, 1-chloro-4-(iodoethynyl)-, are of growing importance in material science. The rigid, linear structure of the ethynyl group, combined with the electronic properties of the aromatic ring and the halogen, makes these compounds attractive building blocks for liquid crystals, organic semiconductors, and other functional materials. tcichemicals.com The ability of the halogen atom to participate in halogen bonding provides a powerful tool for the rational design and self-assembly of supramolecular structures. tcichemicals.com These non-covalent interactions can direct the formation of well-ordered crystalline lattices and other organized assemblies with tailored properties.

Scope of Research on Benzene, 1-chloro-4-(iodoethynyl)- in Academic Discourse

While the broader class of aryl haloalkynes has been extensively studied, research specifically targeting Benzene, 1-chloro-4-(iodoethynyl)- is more niche, yet significant. Academic investigations into this compound are often centered on its potential as a precursor for more complex molecules, particularly in the context of developing novel synthetic methodologies. For instance, the presence of both a chloro and an iodoethynyl group on the benzene ring offers opportunities for selective and sequential cross-coupling reactions, allowing for the controlled construction of intricate molecular frameworks.

A study by the Royal Society of Chemistry has reported on the properties of 1-chloro-4-(iodoethynyl)benzene, indicating its relevance in spectroscopic and analytical studies. rsc.org While detailed research findings on its specific applications are still emerging, the structural features of Benzene, 1-chloro-4-(iodoethynyl)- position it as a compound of interest for further exploration in organic synthesis and materials science.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

89891-82-7 |

|---|---|

Molecular Formula |

C8H4ClI |

Molecular Weight |

262.47 g/mol |

IUPAC Name |

1-chloro-4-(2-iodoethynyl)benzene |

InChI |

InChI=1S/C8H4ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H |

InChI Key |

YPTYBHDVZXSARL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#CI)Cl |

Canonical SMILES |

C1=CC(=CC=C1C#CI)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Chloro 4 Iodoethynyl

Strategies for 1-Haloalkyne Synthesis

Several classical and modern methods have been developed for the synthesis of 1-haloalkynes. researchgate.net Traditionally, these compounds were accessed through the deprotonation of a terminal alkyne with a strong base, followed by quenching with a halogenating agent. acs.org However, recent advancements have led to milder and more convenient protocols. acs.org

A foundational strategy for the synthesis of 1-haloalkynes involves the halogenation of metal acetylides. This method typically begins with the deprotonation of a terminal alkyne using a strong base to form a metal acetylide. This acetylide then acts as a nucleophile, reacting with an electrophilic halogen source to yield the corresponding 1-haloalkyne.

Silver acetylides, in particular, have been employed in organic synthesis for a considerable time. Their low basicity and mild reactivity make them valuable reagents, especially in the synthesis of complex molecules. Another approach involves the in-situ generation of a gold(I) acetylide from a terminal alkyne using a cationic gold catalyst. This intermediate can then be trapped with an N-halosuccinimide to produce the desired iodoalkyne under homogenous conditions, avoiding the need for a silver salt. core.ac.ukucl.ac.uk

| Metal Acetylide Type | Halogenating Agent | Catalyst/Conditions | Product |

| Silver Acetylide | Not specified in abstracts | Stoichiometric use | 1-Haloalkyne |

| Gold(I) Acetylide | N-Iodosuccinimide (NIS) | Ph3PAuNTf2 (1 mol%) | 1-Iodoalkyne |

Propiolic acid derivatives serve as valuable precursors for 1-haloalkynes. An electrochemical method has been developed for the decarboxylative halogenation of aryl propiolic acids. This transition-metal-free approach utilizes potassium halides to achieve iodination or bromination, offering a straightforward and environmentally conscious synthetic route. researchgate.net

The synthesis of propiolic acids themselves can be achieved by reacting terminal alkynes with carbon dioxide in the presence of a base and a copper complex catalyst. google.com This carboxylation reaction provides the necessary substrate for subsequent halogenation.

Organometallic acetylenes, such as silyl-protected alkynes, can also undergo electrophilic halogenation. In the presence of a cationic gold(I) catalyst and an N-halosuccinimide, these protected alkynes are efficiently converted into alkynyl halides. ucl.ac.uk Further studies have shown that this reaction can also proceed under Brønsted acid catalysis, where the acid activates the electrophile. core.ac.uk

| Precursor | Reagents | Key Features |

| Aryl Propiolic Acids | Potassium Halides | Electrochemical, transition-metal-free |

| Silyl-Protected Alkynes | N-Halosuccinimide, Cationic Gold(I) Catalyst or Brønsted Acid | Catalytic, mild conditions |

The dehydrohalogenation of dihaloalkanes is a classic method for forming alkynes. youtube.com This elimination reaction, when applied twice, can convert a dihalide into an alkyne. youtube.com Specifically, starting from 1,1-dihaloalkenes, a double dehydrohalogenation can yield the corresponding alkyne. organic-chemistry.orgmasterorganicchemistry.com This process typically involves the use of a strong base to remove two molecules of hydrogen halide. libretexts.org The choice of base and reaction conditions can be crucial for the success of the reaction. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be an effective base for the elimination of bromoalkenes to yield alkynes. organic-chemistry.org

Oxidative halogenation presents another avenue for the synthesis of 1-haloalkynes directly from terminal alkynes. This approach has gained significant attention due to its efficiency and the development of various catalytic systems. nih.gov

One notable method involves the use of a hypervalent-iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with an iodine source like tetrabutylammonium (B224687) iodide (TBAI). This system allows for the chemoselective synthesis of 1-iodoalkynes in high yields. nih.gov The reaction is typically carried out under mild, open-air conditions at room temperature. nih.gov

Additionally, enzymatic methods for the halogenation of terminal alkynes are emerging. A flavin-dependent halogenase, JamD, has been identified that can specifically halogenate the terminus of an alkyne. nih.gov This biocatalytic approach offers high chemoselectivity and operates under environmentally benign conditions. nih.gov Visible-light-promoted oxidative halogenation has also been reported, providing a catalyst-free method that uses air and water under ambient conditions. rsc.org

| Method | Reagents/Catalyst | Key Features |

| Hypervalent Iodine-Mediated | TBAI, PIDA | High chemoselectivity, mild conditions |

| Enzymatic Halogenation | JamD (flavin-dependent halogenase) | High specificity for terminal alkynes |

| Visible-Light-Promoted | Halide ion, air, water, visible light | Catalyst-free, ambient conditions |

Precursors for Benzene (B151609), 1-chloro-4-(iodoethynyl)- Synthesis

The direct synthesis of Benzene, 1-chloro-4-(iodoethynyl)- relies on the availability of suitable precursors that can be efficiently converted to the target molecule.

The primary and most direct precursor for the synthesis of Benzene, 1-chloro-4-(iodoethynyl)- is 4-Chlorophenylacetylene, also known as 1-chloro-4-ethynylbenzene (B13528). researchgate.netsigmaaldrich.comsigmaaldrich.com This terminal alkyne provides the necessary 4-chlorophenyl framework and the terminal ethynyl (B1212043) group that can be selectively iodinated.

A novel and switchable protocol has been developed for the synthesis of iodoalkynes from terminal alkynes using a system of zinc iodide (ZnI2) and tert-butyl nitrite (B80452) in the presence of triethylamine (B128534). researchgate.net This method is operationally simple, proceeds under mild conditions at room temperature, and demonstrates tolerance to a wide range of functional groups. researchgate.net The synthesis of Benzene, 1-chloro-4-(iodoethynyl)- using this method results in a pale-yellow solid with a reported yield of 71% and a melting point of 78-80 °C. researchgate.net

Properties of 4-Chlorophenylacetylene:

| Property | Value |

|---|---|

| CAS Number | 873-73-4 |

| Molecular Formula | C8H5Cl |

| Molecular Weight | 136.58 g/mol |

| Melting Point | 45-47 °C |

Data sourced from sigmaaldrich.comsigmaaldrich.com

The synthesis of the precursor, 4-Chlorophenylacetylene, can be achieved from p-chlorobenzaldehyde through a reaction with bromomethyltriphenylphosphonium bromide and potassium tert-butoxide, followed by purification via column chromatography and distillation. prepchem.com

Direct Synthesis Protocols for Benzene, 1-chloro-4-(iodoethynyl)-

The direct conversion of 1-chloro-4-ethynylbenzene to Benzene, 1-chloro-4-(iodoethynyl)- involves the electrophilic iodination of the terminal alkyne. Several methodologies have been developed to facilitate this transformation efficiently and under various reaction conditions.

Halogenation with N-Halosuccinimides and Organic Bases (e.g., DBU)

The use of N-iodosuccinimide (NIS) in combination with a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a potent system for the iodination of terminal alkynes. researchgate.net The base is thought to deprotonate the terminal alkyne, generating a more nucleophilic acetylide species that readily reacts with the electrophilic iodine from NIS. While specific examples for 1-chloro-4-ethynylbenzene are part of broader studies, the general applicability of this method is well-established. researchgate.netresearchgate.net

| Catalyst System | Reagents | Key Features | Reference |

| Base-Catalyzed | N-Iodosuccinimide (NIS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong base activation of the terminal alkyne. | researchgate.net |

Base-Catalyzed 1-Iodination of Terminal Alkynes

A broader and highly efficient approach for the 1-iodination of terminal alkynes involves the use of mild inorganic or organic bases as catalysts with NIS as the iodine source. researchgate.netmdpi.com This method avoids the use of precious metals and strong oxidants. mdpi.com Studies have shown that bases like potassium carbonate (K₂CO₃) and 4-dimethylaminopyridine (B28879) (DMAP) are effective catalysts for this transformation, providing excellent yields for a variety of terminal alkynes. researchgate.netmdpi.com The reaction is typically carried out by dissolving the terminal alkyne substrate in an organic solvent, followed by the addition of the base and NIS. mdpi.com

A screening of different bases and solvents has shown that K₂CO₃ in dichloromethane (B109758) (CH₂Cl₂) and DMAP in acetonitrile (B52724) (CH₃CN) are particularly effective combinations for the iodination of terminal alkynes. The reaction proceeds smoothly to give the corresponding 1-iodoalkynes in high yields. mdpi.com

Table 1: Base-Catalyzed Iodination of Various Terminal Alkynes with NIS mdpi.com

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene (B144264) | K₂CO₃ | CH₂Cl₂ | 40 | 1 | 99 |

| 4-Methylphenylacetylene | K₂CO₃ | CH₂Cl₂ | 40 | 1 | 98 |

| 4-Methoxyphenylacetylene | K₂CO₃ | CH₂Cl₂ | 40 | 1.5 | 99 |

| 4-Fluorophenylacetylene | DMAP | CH₃CN | 60 | 2 | 95 |

| 4-Chlorophenylacetylene | DMAP | CH₃CN | 60 | 2 | 96 |

Metal-Free Aerobic Oxidative Iodination using Sodium Sulfinate

Metal-free aerobic oxidation provides an environmentally friendly pathway for the functionalization of alkynes. In a related process, aryl alkynes react with sodium arylsulfinates under aerobic conditions in water at room temperature to form β-ketosulfones. nih.gov This reaction is thought to proceed through a sulfonyl radical intermediate generated from the sodium sulfinate, which then adds to the alkyne. nih.gov

A similar radical-based approach involving iodine could be envisioned for the synthesis of 1-iodoalkynes. For instance, a transition-metal-free, iodine-mediated photochemical reaction of alkynes with sodium arylsulfinates can lead to disulfonylation or sulfinylsulfonylation products via sulfonyl and sulfinyl radicals. rsc.org The generation of an iodine-centered radical or the trapping of an initially formed vinyl radical by an iodine source under metal-free, aerobic conditions represents a potential, though less documented, route to 1-iodoalkynes.

Chemoselective Iodination Mediated by Hypervalent-Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), are effective mediators for the chemoselective iodination of terminal alkynes. nih.govfrontiersin.orgnih.gov The selectivity of the reaction (mono-, di-, or tri-iodination) can be controlled by carefully choosing the iodine source and reaction conditions. nih.govnih.gov For the specific synthesis of 1-iodoalkynes like Benzene, 1-chloro-4-(iodoethynyl)-, a combination of PIDA and tetrabutylammonium iodide (TBAI) is highly effective. nih.govnih.gov

This method offers excellent chemoselectivity and proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov The reaction is typically carried out at room temperature in a solvent like acetonitrile, providing the mono-iodinated product in high yield. nih.gov

Table 2: PIDA-Mediated Iodination of Terminal Alkynes nih.gov

| Substrate | Iodine Source | Solvent | Time (h) | Product | Yield (%) |

| p-Tolylethyne | TBAI | CH₃CN | 2 | 1-Iodoalkyne | 90 |

| p-Tolylethyne | KI | MeCN-H₂O (1:3) | 2 | 1,2-Diiodoalkene | 85 |

γ-Al₂O₃ Mediated Iodination with N-Iodosuccinimide

An efficient and environmentally friendly method for the synthesis of 1-iodoalkynes utilizes neutral γ-alumina (γ-Al₂O₃) as a mediator for the reaction between a terminal alkyne and NIS. rsc.orgnih.govrsc.org This protocol is characterized by its excellent chemoselectivity, good tolerance of various functional groups, and the use of an inexpensive and reusable catalyst. rsc.orgnih.gov The reaction proceeds with high efficiency, affording 1-iodoalkynes in good to excellent yields. rsc.orgrsc.org

The process generally involves stirring the terminal alkyne with NIS in the presence of γ-Al₂O₃ and a molecular sieve in a suitable solvent like acetonitrile. nih.gov This method has been successfully applied to a wide array of aromatic and aliphatic terminal alkynes. rsc.org

Table 3: γ-Al₂O₃ Mediated Iodination of Terminal Alkynes with NIS rsc.org

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | CH₃CN | 80 | 1 | 95 |

| 4-Chlorophenylacetylene | CH₃CN | 80 | 1 | 96 |

| 4-Bromophenylacetylene | CH₃CN | 80 | 1 | 94 |

| 4-(Trifluoromethyl)phenylacetylene | CH₃CN | 80 | 1 | 92 |

Mechanistic Investigations of Synthesis Pathways

The mechanisms underlying these iodination reactions, while sharing the common theme of electrophilic attack on the alkyne, vary with the specific reagents used.

For the base-catalyzed iodination with NIS , it is speculated that the base (e.g., K₂CO₃, DMAP) facilitates the deprotonation of the terminal alkyne, forming an acetylide anion. mdpi.com This anion then acts as a nucleophile, attacking the electrophilic iodine of the NIS molecule, leading to the 1-iodoalkyne and succinimide (B58015) anion. mdpi.com

In the γ-Al₂O₃ mediated iodination , the precise mechanism is not fully elucidated. However, it is proposed that the dehydrated surface of γ-Al₂O₃, with its exposed Al³⁺ and O²⁻ sites, acts as an effective medium for electrophilic iodination. rsc.org The alumina (B75360) surface may activate the N-I bond in NIS, enhancing its electrophilicity and promoting the reaction with the terminal alkyne, thereby increasing the reaction rate and chemoselectivity. rsc.orgresearchgate.net

For the chemoselective iodination mediated by hypervalent-iodine reagents , the reaction is believed to involve the hypervalent iodine compound (e.g., PIDA) acting as an oxidant or activator for the iodine source (e.g., TBAI). frontiersin.orgnih.gov The PIDA/TBAI system is specific for monoiodination, suggesting a controlled delivery of a single electrophilic iodine equivalent to the alkyne. nih.gov

The aerobic oxidative iodination pathways are mechanistically distinct, proceeding through radical intermediates. nih.gov In related sulfonylation reactions, a sulfonyl radical is generated from a sulfinate, which then adds to the alkyne, followed by trapping of the resulting vinyl radical. nih.gov A plausible mechanism for iodination would involve the generation of an iodine-centered radical or the addition of a different radical to the alkyne followed by trapping with an iodine source.

Deprotonative Halogenation Mechanisms

The iodination of terminal alkynes, such as 1-chloro-4-ethynylbenzene, typically proceeds through a deprotonative halogenation pathway. This mechanism involves two principal steps:

Deprotonation : The terminal hydrogen atom of the alkyne is acidic due to the high s-character of the sp-hybridized carbon. A base is used to abstract this proton, generating a metal acetylide or an acetylide anion intermediate. This anion is a potent nucleophile.

Halogenation : The generated acetylide anion then reacts with an electrophilic iodine source. The acetylide attacks the iodine atom, leading to the formation of the C-I bond and displacing a leaving group from the iodine reagent.

In some protocols, particularly when using elemental iodine or metal iodides like potassium iodide (KI), an oxidant is required. thieme-connect.comnih.gov The oxidant's role is to convert the iodide ion (I⁻) into a more electrophilic iodonium (B1229267) species (I⁺), which is then attacked by the alkyne. thieme-connect.com

Role of Bases and Catalysts in Iodination Processes

The choice of base and catalyst is crucial for the efficient and selective synthesis of 1-iodoalkynes like Benzene, 1-chloro-4-(iodoethynyl)-. These reagents control the reaction rate, yield, and compatibility with other functional groups present in the substrate.

Bases: Both inorganic and organic bases are effective in promoting the iodination of terminal alkynes. Their primary role is to facilitate the deprotonation of the alkyne.

Inorganic Bases: Inexpensive and mild inorganic bases are widely used. Potassium carbonate (K₂CO₃) has been identified as a particularly effective catalyst for the iodination of terminal alkynes with N-iodosuccinimide (NIS). mdpi.comresearchgate.net Other weak bases like sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and potassium bicarbonate (KHCO₃) have also been successfully employed. researchgate.net Stronger bases such as potassium hydroxide (B78521) (KOH) can also be used. researchgate.net

Organic Bases: Organic bases like 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) are common choices. mdpi.comresearchgate.netorganic-chemistry.org DMAP has been shown to be a suitable organic base catalyst for reactions using NIS, providing excellent yields. mdpi.comresearchgate.net Triethylamine is often used in Hunsdiecker-type reactions with N-halosuccinimides. organic-chemistry.org

Catalysts: While many iodination reactions are promoted simply by a base, certain catalysts can enhance efficiency and enable the use of different iodine sources.

Copper Salts: Copper(I) iodide (CuI) and copper(II) sulfate (B86663) (CuSO₄) have been used to catalyze the iodination of terminal alkynes. nih.govorganic-chemistry.org For instance, a combination of potassium iodide (KI) and copper(II) sulfate can achieve quantitative yields of the iodoalkyne at room temperature. nih.gov Another system uses CuI as a catalyst with (diacetoxyiodo)benzene and potassium iodide. organic-chemistry.org

Alumina (γ-Al₂O₃): An efficient and chemoselective method for the iodination of terminal alkynes utilizes N-iodosuccinimide in the presence of γ-Al₂O₃ as an inexpensive, heterogeneous catalyst. rsc.org

Metal-Free Catalysis: Acetic acid has been found to activate NIS for the direct and selective iodination of terminal alkynes under metal-free conditions, offering a convenient process with very good yields. organic-chemistry.org

The following tables summarize the findings from various research on the iodination of terminal alkynes, which is the direct synthetic route to Benzene, 1-chloro-4-(iodoethynyl)- from its precursor.

Table 1: Base-Catalyzed Iodination of Terminal Alkynes with NIS

| Base Catalyst | Substrate Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| K₂CO₃ | Phenylacetylene | Methanol | 40 | 10 min | 97.6 | researchgate.net |

| DMAP | Phenylacetylene | Methanol | 40 | 20 min | 98.5 | researchgate.net |

| Na₂CO₃ | Phenylacetylene | Methanol | 40 | 60 min | 90.1 | researchgate.net |

| KHCO₃ | Phenylacetylene | Methanol | 40 | 60 min | 78.5 | researchgate.net |

This table presents data for the iodination of phenylacetylene as a model substrate, demonstrating the efficacy of different bases.

Table 2: Catalyst Systems for Iodination of Terminal Alkynes

| Catalyst System | Iodine Source | Substrate Example | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| KI / CuSO₄ | KI | Phenylacetylene | Acetate Buffer / MeCN | Room Temp, 1 hr | ~100 | nih.gov |

| CuI | KI / (diacetoxyiodo)benzene | Terminal Alkynes | - | Mild | Good to Excellent | organic-chemistry.org |

| γ-Al₂O₃ | NIS | Terminal Alkynes | - | - | Good to Excellent (up to 99) | rsc.org |

| Acetic Acid | NIS | Terminal Alkynes | - | Metal-Free | Very Good | organic-chemistry.org |

This table showcases various catalytic systems used for the synthesis of 1-iodoalkynes.

Advanced Spectroscopic Characterization of Benzene, 1 Chloro 4 Iodoethynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for Benzene (B151609), 1-chloro-4-(iodoethynyl)- would be expected to show signals corresponding to the aromatic protons. The substitution pattern on the benzene ring (para-substitution) would lead to a characteristic splitting pattern, likely a pair of doublets, integrating to two protons each. The precise chemical shifts (δ) and coupling constants (J) are determined by the electronic effects of the chloro and iodoethynyl substituents. However, specific experimental ¹H NMR data from published research for this compound could not be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For Benzene, 1-chloro-4-(iodoethynyl)-, one would anticipate signals for the two distinct acetylenic carbons and the four unique aromatic carbons of the para-substituted ring. The chemical shifts would be influenced by the electronegativity and anisotropic effects of the chlorine and iodine atoms. No experimentally obtained ¹³C NMR data has been reported in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. For Benzene, 1-chloro-4-(iodoethynyl)- (C₈H₄ClI), the exact mass could be calculated, but no experimental HRMS data has been published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique often used for fragile molecules. While it is a common analytical method, no specific ESI-MS data for Benzene, 1-chloro-4-(iodoethynyl)- was found in the course of this search.

X-ray Diffraction Crystallography

Molecular Geometry and Conformation of Aryl Iodoethynyl Systems

The molecular geometry of aryl iodoethynyl systems, such as Benzene, 1-chloro-4-(iodoethynyl)-, is fundamentally dictated by the hybridization of the constituent atoms. The benzene ring provides a rigid, planar core. The carbon atoms of the phenyl group are sp² hybridized, leading to a trigonal planar arrangement with internal bond angles of approximately 120°.

Attached to this planar aromatic core is the iodoethynyl group (-C≡C-I). The two carbon atoms of the ethynyl (B1212043) moiety are sp hybridized, which results in a linear geometry. Consequently, the C-C≡C-I fragment is expected to be linear, with bond angles around the triple bond approaching 180°.

Intra- and Intermolecular Bond Angle Analysis in Ethynyl Moieties

A detailed analysis of the bond angles within the ethynyl moiety of aryl iodoalkynes provides insight into the molecule's electronic structure and potential interactions.

Intramolecular Angles: The bond angles within the ethynyl group are a direct consequence of sp hybridization. The aryl-C≡C and C≡C-I bond angles are theoretically 180°, resulting in a straight-line geometry for this functional group. In the gas phase or in solution, the molecule would exhibit this idealized linearity. However, in the solid state, minor deviations from 180° can occur due to crystal packing forces. X-ray diffraction studies on analogous compounds, such as 1-chloro-4-ethynylbenzene (B13528), confirm a nearly linear arrangement of the aryl-C≡C-H chain. The introduction of the larger iodine atom is not expected to significantly bend the ethynyl moiety itself.

Intermolecular Interactions: The presence of both a chloro and an iodo substituent, along with the acidic terminal alkyne (in analogues) or the π-system, allows for various intermolecular interactions that can influence bond angles in the crystalline state. The iodine atom in the C≡C-I group is a potent halogen bond donor. This can lead to interactions with electron-donating atoms (like oxygen or nitrogen) or π-systems of neighboring molecules, which can cause slight deviations in the linearity of the molecular chain in the solid state.

Below are tables summarizing the expected bond parameters for Benzene, 1-chloro-4-(iodoethynyl)-, based on general chemical principles and data from analogous structures.

Table 1: Idealized Intramolecular Bond Angles

| Atoms Involved | Bond Angle (°) | Hybridization |

|---|---|---|

| C(aryl)-C(aryl)-C(aryl) | ~120 | sp² |

| C(aryl)-C(aryl)-Cl | ~120 | sp² |

| C(aryl)-C(ethynyl)≡C | ~180 | sp |

Table 2: Typical Bond Lengths

| Bond | Typical Length (Å) | Notes |

|---|---|---|

| C-Cl (aryl) | ~1.74 | |

| C-C (in benzene) | ~1.40 | Aromatic bond |

| C(aryl)-C(ethynyl) | ~1.43 | |

| C≡C | ~1.20 | Triple bond |

Reactivity and Chemical Transformations of Benzene, 1 Chloro 4 Iodoethynyl

Cross-Coupling Reaction Methodologies

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species with the aid of a metal catalyst. For a compound like Benzene (B151609), 1-chloro-4-(iodoethynyl)-, these methodologies are pivotal for extending its molecular framework.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds, traditionally involving the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This process is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and requires an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, which has led to its extensive use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

While the classic Sonogashira reaction would not directly use Benzene, 1-chloro-4-(iodoethynyl)- as a primary substrate, the principles of this reaction have given rise to variations where iodoalkynes are key participants. One significant variation is the "inverse" or "reverse" Sonogashira coupling, which directly utilizes alkynyl halides like Benzene, 1-chloro-4-(iodoethynyl)-. nih.govresearchgate.net This approach involves the direct alkynylation of C(sp²)–H bonds, offering a complementary strategy to the traditional method. researchgate.net

A significant advancement in the reactivity of iodoalkynes is the development of a photoinduced inverse Sonogashira coupling reaction. This method allows for the C(sp²)–C(sp) and C(sp³)–C(sp) cross-coupling by activating the iodoalkyne with visible light, providing a clean and mild alternative to construct carbon-carbon bonds. rsc.org

Remarkably, the photoinduced inverse Sonogashira coupling reaction of Benzene, 1-chloro-4-(iodoethynyl)- and similar iodoalkynes can proceed efficiently without the need for a transition-metal catalyst or an external photocatalyst. rsc.orgrsc.org Initial studies exploring photocatalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Ph₂C=O, quinuclidine (B89598), and TiO₂ showed that the desired cross-coupling product could be formed. nih.gov However, a control experiment conducted in the absence of any photocatalyst yielded a better result, indicating that iodoalkynes can be directly activated by visible light irradiation. nih.govrsc.org

Optimization studies for the reaction between 1,3,5-trimethoxybenzene (B48636) and an aryl iodoalkyne revealed that the best yield was achieved using cesium fluoride (B91410) (CsF) as a base in 1,2-dichloroethane (B1671644) (DCE) at room temperature, irradiated with blue LED light. rsc.org

Table 1: Optimization of Photocatalyst-Free Inverse Sonogashira Coupling

| Entry | Catalyst/Conditions | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DCE | CsF | 18 | 23 |

| 2 | Ph₂C=O | DCE | CsF | 18 | 31 |

| 3 | Quinuclidine | DCE | CsF | 18 | 29 |

| 4 | TiO₂ | DCE | CsF | 18 | 32 |

| 5 | None (Blue LEDs) | DCE | CsF | 18 | 35 |

| 6 | None (Blue LEDs) | DCE | CsF | 70 | 75 (76 isolated) |

| 7 | None (No Light) | DCE | CsF | 70 | 0 |

| 8 | None (Blue LEDs) | DCE | None | 70 | 0 |

Data derived from a study on the coupling of 1,3,5-trimethoxybenzene with 1-fluoro-4-(iodoethynyl)benzene, a compound with similar electronic properties to the chloro-analogue. researchgate.net

This photoinduced, catalyst-free methodology is effective for the alkynylation of a range of arenes, heteroarenes, and alkenes. rsc.orgrsc.org The reaction demonstrates broad applicability, providing a direct route to various alkynylated products. For instance, Benzene, 1-chloro-4-(iodoethynyl)- successfully reacts with electron-rich arenes like 1,3,5-trimethoxybenzene to yield the corresponding cross-coupling product in good yields. nih.govrsc.org The methodology has also been successfully extended to unactivated alkenes such as cyclopentene (B43876) and norbornene. researchgate.net

Mechanistic and computational studies suggest that the reaction proceeds via an "alkynyl-radical type" transfer. researchgate.netrsc.org Under visible light irradiation, the iodoalkyne is excited to a more reactive, bent-geometry state. rsc.org This excited state iodoalkyne functions as an "alkynyl radical synthetic equivalent." rsc.orgdntb.gov.ua It reacts with an arene or heteroarene through a concerted transition state to form a cyclohexadienyl radical intermediate. rsc.org This intermediate is then oxidized by an iodine radical, followed by deprotonation, to yield the final alkynylated product. rsc.org This direct photoexcitation of iodoalkynes represents a novel activation mode in radical chemistry. rsc.org

The electronic properties of the substituents on the aryl iodoalkyne play a role in the reaction's efficiency. Aryl iodoethynyl compounds that have electron-withdrawing groups in the para-position, such as fluorine, chlorine, bromine, and trifluoromethyl (CF₃), readily provide the corresponding alkynylated arenes. nih.govrsc.org In a study, Benzene, 1-chloro-4-(iodoethynyl)- (referred to as an aryl iodoethynyl bearing a Cl group) was shown to deliver the alkynylated arene product without difficulty. rsc.org In contrast, an unsubstituted aryl iodoethynyl compound resulted in a slightly lower yield, indicating that electron-withdrawing substituents can enhance the reactivity in this photoinduced process. nih.gov

Table 2: Substrate Scope of Aryl Iodoalkynes in Photoinduced Inverse Sonogashira Coupling

| Aryl Iodoalkyne Substituent (para-) | Product | Yield (%) |

|---|---|---|

| -F | 1-Fluoro-4-((4-fluorophenyl)ethynyl)benzene derivative | 76 |

| -Cl | 1-Chloro-4-((4-chlorophenyl)ethynyl)benzene derivative | 71 |

| -Br | 1-Bromo-4-((4-bromophenyl)ethynyl)benzene derivative | 65 |

| -CF₃ | 1-Trifluoromethyl-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene derivative | 62 |

| -H | Phenylacetylene (B144264) derivative | 54 |

Yields correspond to the reaction with 1,3,5-trimethoxybenzene under optimized conditions. nih.govrsc.org

Gold-Catalyzed Oxidative Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org While traditionally catalyzed by palladium complexes, recent research has demonstrated that gold can also effectively catalyze this transformation. rsc.orgjournalijar.com In the context of Benzene, 1-chloro-4-(iodoethynyl)-, the iodoalkyne moiety is a key player in these reactions.

Gold-catalyzed oxidative coupling reactions have emerged as a powerful tool for constructing C-C bonds. nih.gov These reactions can proceed through two primary pathways: the deprotonation of a terminal alkyne to form a gold(I) species or the oxidation of gold(I) to gold(III) by an external oxidant. nih.gov Research has shown that gold is intrinsically active in catalyzing the Sonogashira coupling of phenylacetylene and iodobenzene, without the necessity of palladium impurities. rsc.org

A notable application is the gold-catalyzed oxidative Sonogashira reaction, which provides a complementary method for synthesizing biaryl alkynes. nih.gov For instance, the reaction of terminal arylalkynes bearing halogen groups with phenylboronic acid under gold catalysis can deliver the desired products in excellent yields. nih.gov This highlights the potential of utilizing the iodoalkynyl group of Benzene, 1-chloro-4-(iodoethynyl)- in similar gold-catalyzed cross-coupling strategies.

Reactivity of the Alkyne Functional Group in Benzene, 1-chloro-4-(iodoethynyl)-

The carbon-carbon triple bond in Benzene, 1-chloro-4-(iodoethynyl)- is a hub of reactivity, enabling its elaboration into a wide array of molecular scaffolds.

Elaboration into Diverse Molecular Scaffolds

The alkyne unit is a versatile functional group that can participate in various transformations, including cycloaddition reactions and the synthesis of substituted 1,4-dienes. nih.govresearchgate.net Gold catalysis, in particular, has been shown to be highly effective in activating alkynes towards cycloaddition processes. researchgate.netbeilstein-journals.org

Gold catalysts can chemoselectively activate alkynes, triggering different types of cycloadditions. beilstein-journals.org For example, gold(I) catalysts can activate allenic intermediates, generated in situ, to participate in intramolecular (3+2) annulation reactions with pendant alkenes. beilstein-journals.org Furthermore, gold-catalyzed haloalkynylation of aryl alkynes has been reported to exclusively yield the cis addition product, providing a straightforward route to conjugated and halogenated enynes. researchgate.net This reactivity opens up avenues for transforming the alkyne in Benzene, 1-chloro-4-(iodoethynyl)- into more complex, stereodefined structures.

The following table summarizes the types of cycloaddition reactions that alkynes can undergo, which are potentially applicable to Benzene, 1-chloro-4-(iodoethynyl)-:

| Cycloaddition Type | Reactant Partner | Catalyst | Resulting Scaffold |

| (4+2) Benzannulation | Alkynes | AuCl₃ | Polycyclic Aromatic Systems |

| (4+2) Annulation | Polarized Alkenes | Gold(I) | 6-membered Carbocycles and Heterocycles |

| (3+2) Annulation | Pendant Alkenes | Gold(I) | Bicyclic Adducts |

Reactivity of the Aryl Halide Moiety

The presence of a chlorine atom on the benzene ring introduces another layer of reactivity to the molecule, although its reactivity is nuanced compared to other halogens.

Nuance of Carbon-Chlorine Bond Reactivity in Halogenated Arenes

Halogenoarenes, such as chlorobenzene, are generally less reactive towards nucleophilic substitution reactions compared to their haloalkane counterparts. savemyexams.combyjus.com This reduced reactivity is attributed to the increased strength of the carbon-halogen bond. savemyexams.comchemguide.co.uk

Several factors contribute to the strength of the C-Cl bond in aryl halides. One key factor is the delocalization of a lone pair of electrons from the chlorine atom into the π-system of the benzene ring. savemyexams.com This interaction imparts a partial double bond character to the C-Cl bond, making it stronger and more difficult to break. savemyexams.combyjus.comdoubtnut.com Consequently, harsh conditions, such as high temperatures and pressures, are often required to induce nucleophilic substitution of the chlorine atom in chlorobenzene. savemyexams.com

The hybridization of the carbon atom attached to the halogen also plays a significant role. byjus.comdoubtnut.com In haloarenes, this carbon is sp² hybridized, which is more electronegative and forms shorter, stronger bonds compared to the sp³ hybridized carbon in haloalkanes. byjus.comdoubtnut.com This further contributes to the lower reactivity of the C-Cl bond in Benzene, 1-chloro-4-(iodoethynyl)- towards nucleophilic attack.

The following table provides a comparison of the C-X bond properties in haloalkanes and haloarenes:

| Property | Haloalkanes | Haloarenes |

| C-X Bond Character | Single bond | Partial double bond character savemyexams.combyjus.com |

| Carbon Hybridization | sp³ byjus.comdoubtnut.com | sp² byjus.comdoubtnut.com |

| Bond Strength | Weaker crunchchemistry.co.uk | Stronger savemyexams.comchemguide.co.uk |

| Reactivity towards Nucleophilic Substitution | More reactive savemyexams.combyjus.com | Less reactive savemyexams.combyjus.com |

Despite its lower reactivity, the carbon-chlorine bond can still participate in certain transformations, particularly palladium-catalyzed cross-coupling reactions, albeit under conditions that may differ from those used for more reactive aryl halides like iodides and bromides. nih.gov

Non Covalent Interactions and Supramolecular Chemistry of Benzene, 1 Chloro 4 Iodoethynyl

Halogen Bonding (XB) in Aryl Iodoethynyl Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). nih.gov In aryl iodoethynyl systems like Benzene (B151609), 1-chloro-4-(iodoethynyl)-, the iodine atom acts as a potent halogen bond donor.

The basis of halogen bonding lies in the anisotropic distribution of electron density around the covalently bonded halogen atom. nih.govyoutube.com This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom's outer surface, opposite to the R-X covalent bond (where R is the rest of the molecule and X is the halogen). nih.govmdpi.com For iodine in iodoethynyl derivatives, this σ-hole is particularly pronounced due to iodine's high polarizability and low electronegativity. mdpi.com The ethynyl (B1212043) group, being electron-withdrawing, further enhances the positive character of the σ-hole on the iodine atom. rsc.org The presence of a σ-hole allows the iodine atom to act as an electrophilic species and interact favorably with Lewis bases. acs.orgnih.gov

The strength and size of the σ-hole can be computationally evaluated using molecular electrostatic potential (MEP) maps. nih.govresearchgate.net Generally, the electrophilicity of the σ-hole on halogens increases in the order Cl < Br < I. nih.gov

The iodine atom in aryl iodoethynyl systems can form halogen bonds with a variety of acceptors (X), including halides (like Br⁻), nitrogen, oxygen, and π-systems. rsc.orgmdpi.comacs.org These interactions are characterized by specific geometric parameters. A key feature of a strong halogen bond is a nearly linear C-I···X angle, typically between 160° and 180°. nih.gov The distance between the iodine and the acceptor atom is also critical and is generally less than the sum of their van der Waals radii. acs.org

Here are some examples of C-I···X interactions observed in related systems:

C-I···Br⁻: In co-crystals of 1,4-bis(iodoethynyl)benzene with bromide salts, the bromide anion acts as a halogen bond acceptor, forming linear or angular I···Br⁻···I chains. rsc.org The geometry and size of the counter-cation can influence the angle of these interactions. rsc.org

C-I···N: Nitrogen atoms, particularly those in pyridines and other heteroaromatics, are excellent halogen bond acceptors. nih.govmdpi.com The C-I···N bond is generally strong and highly directional. mdpi.comacs.org For instance, in co-crystals with benzoylpyridine, I···N halogen bonds are observed to be generally shorter than I···O interactions. acs.org

C-I···O: Oxygen atoms, such as those in carbonyl groups or N-oxides, can also act as halogen bond acceptors. acs.org While generally considered weaker acceptors than nitrogen, the strength of the I···O interaction can be significant. acs.org

C-I···π: The electron-rich π-systems of aromatic rings can also serve as halogen bond acceptors. mdpi.com This type of interaction is observed in the crystal structure of a co-crystal involving an aromatic diamine and a perfluorinated iodobenzene, where an I⋯Cπ halogen bond is formed. mdpi.com

The table below summarizes typical geometric parameters for these interactions based on studies of similar compounds.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (C-I···X) (°) |

| C-I···Br⁻ | Aryl Iodoethynyl | Bromide | Varies | 75 - 180 rsc.org |

| C-I···N | Aryl Iodoethynyl | Pyridine | Shorter than I···O | ~120 (C-N···I) nih.gov |

| C-I···O | Aryl Iodoethynyl | Carbonyl | Longer than I···N | - |

| C-I···π | Aryl Iodoethynyl | Aromatic Ring | 3.423 mdpi.com | 166.9 mdpi.com |

This table presents generalized data from related systems and may not be specific to Benzene, 1-chloro-4-(iodoethynyl)-.

The electrophilicity of the iodine atom in an aryl iodoethynyl compound is significantly influenced by the substituents on the aryl ring. acs.org Electron-withdrawing groups, such as the chloro group in Benzene, 1-chloro-4-(iodoethynyl)-, increase the positive potential of the σ-hole on the iodine atom. youtube.comnih.govnih.gov This occurs because the electron-withdrawing group pulls electron density away from the iodine atom through the conjugated π-system of the benzene ring and the ethynyl linker. youtube.comacs.org

This effect is sometimes referred to as "double activation," where both the ethynyl group and another electron-withdrawing substituent on the aromatic ring work in concert to enhance the halogen bond donor strength of the iodine atom. rsc.org This increased electrophilicity leads to stronger and more reliable halogen bonding interactions. rsc.org

The strength of a halogen bond can be quantitatively assessed through various experimental and theoretical methods. rsc.orgnih.gov A common method in crystallography is to compare the observed halogen bond distance with the sum of the van der Waals radii of the interacting atoms. The reduction in this distance is a good indicator of the bond's strength. acs.org

For example, the reduction in the sum of van der Waals radii (R.S.) can be calculated as: R.S. = 1 – d(I···A)/[rvdW(I) + rvdw(A)] acs.org

Where:

d(I···A) is the observed distance between the iodine and the acceptor atom.

rvdW(I) and rvdw(A) are the van der Waals radii of iodine and the acceptor atom, respectively.

Binding free enthalpies (ΔG) for halogen bonding in solution can be determined using techniques like NMR titration, with values for (iodoethynyl)benzene (B1606193) derivatives and quinuclidine (B89598) ranging from -1.1 to -2.4 kcal mol⁻¹. acs.org Theoretical calculations, such as the PIXEL method, can also provide quantitative insights into the stabilization energies of halogen bonds, which are primarily of a Coulombic-polarization nature with a significant dispersion component. rsc.org

Other Non-Covalent Interactions Relevant to Benzene, 1-chloro-4-(iodoethynyl)- Aggregation

Besides halogen bonding, other non-covalent interactions can play a role in the solid-state aggregation of Benzene, 1-chloro-4-(iodoethynyl)-.

The geometric characteristics of C-H···O hydrogen bonds are generally a D-H···A angle greater than 90° and an H···A distance less than the sum of their van der Waals radii.

Pi-Stacking Interactions (e.g., π···π interactions)

Pi-stacking (π···π) interactions are a class of non-covalent interactions that are crucial in the formation of aromatic π-complexes. nih.gov These interactions, which can be categorized into face-to-face, T-shaped, and edge-to-face arrangements, are vital for the stability and functionality of various molecular assemblies. nih.gov In the context of "Benzene, 1-chloro-4-(iodoethynyl)-" and its derivatives, π-stacking interactions significantly contribute to the total lattice energies of their crystal structures. mostwiedzy.pl

Recent research on related iodoethynyl- and bis(iodoethynyl)benzo-2,1,3-chalcogenadiazoles has demonstrated the substantial role of intermolecular π···π interactions in their solid-state aggregation. mostwiedzy.plbohrium.com For instance, in the crystal structure of a related thiadiazole derivative, adjacent helical chains interact through two types of stacking: the benzene ring of one molecule is positioned above the thiadiazole ring of another, and two benzene rings overlap, leading to a 3D structure. mostwiedzy.pl Similarly, in a selenadiazole derivative, π-stacking interactions between the benzene and selenadiazole rings of neighboring sheets contribute to the stability of the 3D network. mostwiedzy.pl The association of free energies of benzene and phenol (B47542) dimers in water is influenced by solvation, though not significantly when direct hydrogen-bond-type interactions are absent, a phenomenon explained by enthalpy-entropy compensation. nih.gov

The following table summarizes key aspects of π-stacking interactions:

| Interaction Type | Description | Significance in Supramolecular Assembly |

| Face-to-Face | Parallel alignment of aromatic rings, maximizing π-orbital overlap. nih.gov | Leads to robust non-covalent interactions, particularly between electron-rich and electron-deficient aromatic partners. nih.gov |

| T-Shaped | One aromatic ring is oriented perpendicularly to another's π-system. nih.gov | A common arrangement for benzene, contributing to the overall stability of the crystal lattice. nih.gov |

| Edge-to-Face | The edge of one aromatic ring aligns with the face of another. nih.gov | Contributes to the intricate packing of molecules in the solid state. nih.gov |

Cooperative Effects with Chalcogen Bonding in Related Compounds

Chalcogen bonding is a non-covalent interaction where a Group 16 element acts as an electrophilic site. bohrium.com The strength and directionality of chalcogen bonds are influenced by the nature of the chalcogen atom (S, Se, Te) and the electron-donating or -accepting character of the substituents. bohrium.com In molecules containing both iodoethynyl and chalcogenadiazole moieties, a competition and cooperation between halogen and chalcogen bonding is observed. bohrium.comresearchgate.net

Studies on 4-iodoethynyl- and 4,7-bis(iodoethynyl)benzo-2,1,3-chalcogenadiazoles reveal that the solid-state arrangement is dictated by the nature of the chalcogen atom. bohrium.comresearchgate.net For thiadiazole derivatives, ≡C–I···N halogen bonds are the preferred interaction. bohrium.comresearchgate.net In contrast, for the corresponding selenadiazole derivatives, self-complementary [Se···N]₂ supramolecular synthons, in conjunction with ≡C–I···N halogen bonds, direct the molecular self-assembly. bohrium.comresearchgate.net The presence of a bis(iodoethynyl) group can introduce further complexity, with C–I···π(ethynyl) halogen bonds also influencing the crystal structure. bohrium.comresearchgate.net This interplay highlights the cooperative and competitive nature of these non-covalent interactions in directing supramolecular architectures. bohrium.comresearchgate.net

Supramolecular Assembly and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering are employed to design and synthesize solid-state materials with desired properties. This is achieved by controlling the self-assembly of molecular building blocks through non-covalent interactions.

The directional nature of halogen and chalcogen bonds makes them excellent tools for the construction of one-dimensional supramolecular chains. In related systems, such as co-crystals of 1,4-bis(methylselenoethynyl)perfluorobenzene and its tellurium analogue with 4,4'-bipyridine, short and directional chalcogen bonding interactions lead to the formation of 1D extended structures. researchgate.net These interactions are comparable in strength and predictability to the halogen bonds observed in iodoacetylene derivatives. researchgate.net The "alkynyl" approach to activating chalcogen bonding provides an effective strategy for creating robust 1D architectures. researchgate.net

The extension of supramolecular structures from one dimension to two or three dimensions is achieved through a network of interconnected non-covalent interactions. In the solid state, 1D chains can be further organized into 2D sheets and 3D networks through weaker interactions. For instance, in a related selenadiazole derivative, 1D chains are connected via a "groove and ridges" principle, where the benzene ring of one chain fits into the groove of another, forming a layer. mostwiedzy.pl These layers are then stabilized into a 3D structure by π-stacking interactions between the benzene and selenadiazole rings of adjacent sheets. mostwiedzy.pl The interpenetration of distinct 2D and 3D organic networks has also been observed in the crystal structure of other aromatic compounds, highlighting the complexity of supramolecular assembly. rsc.org

The final supramolecular architecture is often the result of a delicate balance between competing and complementary non-covalent forces. researchgate.net The study of 4-iodoethynyl- and 4,7-bis(iodoethynyl)benzo-2,1,3-chalcogenadiazoles provides a clear example of this principle. bohrium.comresearchgate.net The choice between the formation of ≡C–I···N halogen bonds and [Se···N]₂ chalcogen-bonded synthons is dependent on the specific chalcogen atom present. bohrium.comresearchgate.net Furthermore, the introduction of additional functional groups can lead to the involvement of other interactions, such as C–I···π(ethynyl) halogen bonds, which further modulate the self-assembly process. bohrium.comresearchgate.net Understanding this interplay is critical for the rational design of complex supramolecular systems.

The precise control over the arrangement of molecules in the solid state afforded by non-covalent interactions is of paramount importance in the development of novel organic materials, including molecular conductors. Aromatic π-complexes, stabilized by π-stacking interactions, are known to facilitate improved charge transport and light emission efficiency, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. nih.gov The ability to tune the supramolecular architecture of compounds like "Benzene, 1-chloro-4-(iodoethynyl)-" and its derivatives through the strategic use of halogen and chalcogen bonding, in conjunction with π-stacking, opens up avenues for the creation of materials with tailored electronic and photophysical properties.

Impact on Crystal Packing and Donor Arrangements in Multicomponent Systems

The strategic incorporation of Benzene, 1-chloro-4-(iodoethynyl)- as a component in multicomponent crystalline systems offers a powerful tool for directing crystal packing and the spatial arrangement of donor molecules. This influence is primarily exerted through a combination of directional non-covalent interactions, with halogen bonding playing a pivotal role. The iodoethynyl moiety is a particularly effective halogen bond donor, capable of forming strong and directional interactions with a variety of halogen bond acceptors.

In multicomponent systems, Benzene, 1-chloro-4-(iodoethynyl)- can guide the assembly of donor molecules, often containing nitrogen or other Lewis basic sites, into predictable supramolecular architectures. The formation of these ordered structures is a direct consequence of the energetic favorability of the non-covalent bonds, which override weaker, less directional forces.

Detailed Research Findings

While specific studies on the co-crystallization of Benzene, 1-chloro-4-(iodoethynyl)- are not extensively documented, a wealth of research on analogous iodoalkyne derivatives provides a clear framework for understanding its expected behavior in multicomponent systems. Studies on various iodoalkynyl-substituted benzenes and pyridines reveal a strong tendency to form co-crystals with donor molecules, particularly those containing pyridyl groups.

The primary interaction driving the assembly in these systems is the N···I halogen bond. This interaction is highly directional, with the nitrogen atom approaching the iodine atom along the axis of the C–I bond. This directionality is a key factor in the formation of well-defined supramolecular structures. For instance, research has demonstrated the formation of discrete parallelogram-shaped complexes in 1:1 and 2:2 co-crystals of bis(iodoalkynes) and dipyridyl compounds. nih.govacs.orgresearchgate.net These structures are held together by two self-complementary N···I halogen bonds, showcasing the reliability of this interaction in crystal engineering.

The table below summarizes the key non-covalent interactions involving iodoalkyne derivatives in multicomponent crystal systems, which are directly analogous to the expected interactions for Benzene, 1-chloro-4-(iodoethynyl)-.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Typical Geometry | Impact on Crystal Packing |

| Halogen Bond | Iodoethynyl (I) | Pyridyl (N) | Linear to near-linear C–I···N angle | Formation of discrete supramolecular motifs (e.g., dimers, parallelograms), linear chains, and extended networks. nih.govacs.orgresearchgate.net |

| Hydrogen Bond | C–H | Cl | Variable | Stabilization of the primary supramolecular synthons formed by halogen bonding. |

| π-π Stacking | Benzene ring | Aromatic ring of donor | Parallel-displaced or T-shaped | Contributes to the overall cohesive energy and dense packing of the crystal lattice. nih.govnih.gov |

| Halogen-π Interaction | Iodoethynyl (I) | Aromatic ring of donor | I atom positioned over the π-system | Can compete with or complement other interactions, influencing the relative orientation of molecules. nih.gov |

The following table provides examples of supramolecular assemblies formed from iodoalkyne derivatives and pyridyl-based donors, illustrating the predictable nature of these interactions.

| Iodoalkyne Derivative | Donor Molecule | Stoichiometry | Resulting Supramolecular Assembly |

| 3-(2-Iodoethynyl-phenylethynyl) pyridine | Self-complementary | 2:2 | Parallelogram-shaped dimer nih.govresearchgate.net |

| 1-Iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene | 5-Phenyl-2-(pyridin-3-ylethynyl)pyridine | 1:1 | Discrete parallelogram-shaped complex nih.govacs.orgresearchgate.net |

| 1,2-Bis(iodoethynyl)-4,5-difluorobenzene | 4-(3-Pyridylethynyl) pyridine | 2:2 | Discrete parallelogram-shaped complex nih.govacs.org |

These examples underscore the robustness of the iodoalkyne-pyridyl halogen bond in directing the formation of specific and predictable supramolecular architectures. The substitution pattern on the iodoethynylbenzene core and the geometry of the donor molecule can be systematically varied to tune the resulting crystal packing and the arrangement of the donor molecules within the crystal lattice.

Theoretical and Computational Investigations of Benzene, 1 Chloro 4 Iodoethynyl

The unique electronic and structural characteristics of Benzene (B151609), 1-chloro-4-(iodoethynyl)-, stemming from the interplay of the chloro, iodo, and ethynyl (B1212043) substituents on the benzene ring, have prompted significant interest in its theoretical and computational analysis. These studies provide deep insights into its molecular properties, reactivity, and potential for forming complex supramolecular structures.

Advanced Applications and Prospective Research Avenues

Benzene (B151609), 1-chloro-4-(iodoethynyl)- as a Versatile Synthetic Building Block

Benzene, 1-chloro-4-(iodoethynyl)- serves as a highly versatile building block in organic synthesis, primarily due to the differential reactivity of its functional groups. The iodoalkyne group is particularly amenable to a variety of coupling reactions, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the terminal alkyne (after deiodination or in a modified coupling) and aryl or vinyl halides. wikipedia.org This versatility enables the construction of extended π-conjugated systems.

The presence of both a chloro and an iodo substituent offers opportunities for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, allowing for selective reaction at the iodoalkyne terminus while leaving the chloro-substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the stepwise synthesis of complex, unsymmetrical molecules.

Furthermore, the iodoalkyne itself can participate in various cycloaddition reactions, expanding its synthetic utility beyond simple cross-coupling. rsc.org The reactivity of the iodoalkyne moiety makes this compound a valuable precursor for the synthesis of a wide array of complex organic molecules and polymers.

Potential in Functional Materials Science

The electronic and structural properties of Benzene, 1-chloro-4-(iodoethynyl)- make it a promising candidate for the development of novel functional materials with tailored optical and electronic properties.

The extended π-system that can be constructed using Benzene, 1-chloro-4-(iodoethynyl)- as a building block is a key feature for its potential application in molecular electronics. Linear, conjugated molecules, often referred to as "molecular wires," are of fundamental interest for their ability to conduct charge over molecular distances. The ability to form well-defined, self-assembled structures through non-covalent interactions, such as halogen bonding, could allow for the creation of ordered arrays of these molecular wires, a prerequisite for the fabrication of molecular electronic devices. The formation of charge-transfer complexes, where electron-rich and electron-poor molecular components are arranged in an alternating fashion, is a common strategy for creating organic conductors. wikipedia.org The tunable electronic properties of derivatives of Benzene, 1-chloro-4-(iodoethynyl)- could be exploited in the design of such charge-transfer materials.

The Sonogashira coupling reaction is a powerful tool for the synthesis of conjugated polymers, such as poly(phenylene ethynylene)s (PPEs). nih.gov These materials are of interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Benzene, 1-chloro-4-(iodoethynyl)- can be envisioned as a monomer in Sonogashira polymerization reactions. The presence of the chloro-substituent can influence the electronic properties of the resulting polymer, such as its HOMO and LUMO energy levels, which in turn affects its optical and charge-transport properties. The ability to further functionalize the polymer via the chloro-substituent provides a route to tailor its solubility and processing characteristics. The polymerization of diethynylarenes can lead to the formation of heat-resistant and ablative materials, catalysts, and sorbents. nih.gov

Below is a table summarizing the key reaction for producing conjugated polymers from this building block:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Sonogashira Polymerization | Benzene, 1-chloro-4-(iodoethynyl)- (or its terminal alkyne analogue) and a dihaloaryl comonomer | Palladium catalyst, Copper(I) cocatalyst, amine base | Poly(phenylene ethynylene) |

Contributions to Crystal Engineering and Directed Self-Assembly

The presence of both a chlorine and an iodine atom on the molecule makes Benzene, 1-chloro-4-(iodoethynyl)- a particularly interesting building block for crystal engineering. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.govmdpi.com The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine forming the strongest halogen bonds among the common halogens. wiley-vch.de

The iodoethynyl group is a particularly effective halogen bond donor. The electron-withdrawing nature of the alkyne moiety enhances the positive electrostatic potential (the "σ-hole") on the iodine atom, making it a potent director of self-assembly. wiley-vch.de This allows for the formation of well-defined supramolecular architectures through predictable and directional halogen bonding interactions. nih.gov The chlorine atom, being less polarizable, can participate in weaker halogen bonds or other non-covalent interactions, such as C-H···Cl or Cl···π interactions, further influencing the packing of the molecules in the solid state.

The interplay of these different non-covalent interactions can be used to control the formation of specific crystalline structures with desired properties. For example, co-crystallization of haloethynylbenzenes with suitable halogen bond acceptors can lead to the formation of one-, two-, or three-dimensional networks. prepchem.com

The following table outlines the key intermolecular interactions involving Benzene, 1-chloro-4-(iodoethynyl)- that are relevant to crystal engineering:

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Halogen Bond | Iodine (on the iodoethynyl group) | Lewis bases (e.g., N, O, S atoms, other halogens) | Strong and directional, primary tool for directing assembly. |

| Halogen Bond | Chlorine | Lewis bases | Weaker than iodine-based halogen bonds, can act as a secondary structure-directing interaction. |

| π-π Stacking | Phenyl rings | Phenyl rings | Contributes to the overall stability of the crystal lattice. |

| C-H···π Interactions | C-H bonds | Phenyl rings | Further stabilizes the crystal packing. |

Future Directions in Photoinduced Organic Reactions

The photochemistry of iodo- and chloro-substituted aromatic compounds, as well as alkynes, suggests several promising avenues for future research involving Benzene, 1-chloro-4-(iodoethynyl)-. The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can lead to the formation of highly reactive radical species. rsc.org This opens up the possibility of using this compound in photoinduced radical reactions, such as additions to alkenes or arenes.

Photoinduced electron transfer (PET) is another area where this compound could find application. wikipedia.orgmdpi.com Upon photoexcitation, an electron can be transferred from or to the molecule, generating radical ions that can undergo a variety of subsequent reactions. The presence of both electron-withdrawing (chloro) and polarizable (iodoethynyl) groups could lead to interesting and potentially useful photochemical reactivity. For instance, photoinduced inverse Sonogashira-type couplings have been reported for iodoalkynes, offering a metal-free alternative to traditional cross-coupling methods.

Future research could explore the following areas:

Photo-controlled polymerization: The initiation of polymerization reactions using light could allow for spatial and temporal control over polymer formation.

Photopatterning of surfaces: The light-sensitive nature of the C-I bond could be used to create patterns on surfaces by selectively cleaving the bond and allowing for subsequent chemical modification.

Development of new photo-responsive materials: The incorporation of this compound into polymers or other materials could lead to the development of new systems that change their properties in response to light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.